![molecular formula C16H16N4O3 B12915024 4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid CAS No. 76628-78-9](/img/structure/B12915024.png)
4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine ring system.
Functional Group Modification:
Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety to the pyrrolo[3,4-d]pyrimidine core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Aromatic substitution reactions can be employed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may utilize reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo[3,4-d]pyrimidine core but lacks the butanoic acid moiety.
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, and medicine. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
76628-78-9 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4-(2-amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid |
InChI |
InChI=1S/C16H16N4O3/c17-16-18-13(10-5-2-1-3-6-10)11-9-20(8-4-7-12(21)22)15(23)14(11)19-16/h1-3,5-6H,4,7-9H2,(H,21,22)(H2,17,18,19) |
Clave InChI |
KHQDCPUXVPZIBU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N=C(N=C2C(=O)N1CCCC(=O)O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
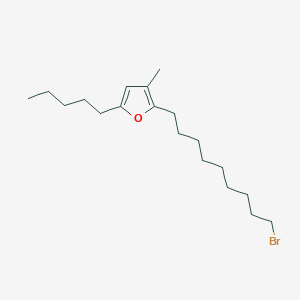
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
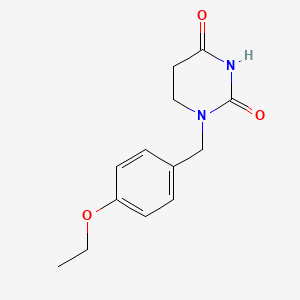
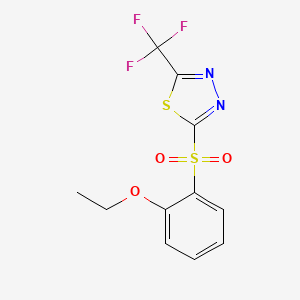
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
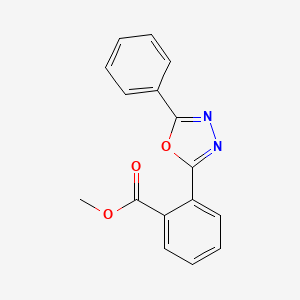
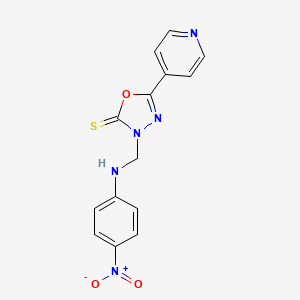
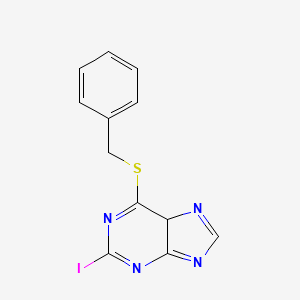
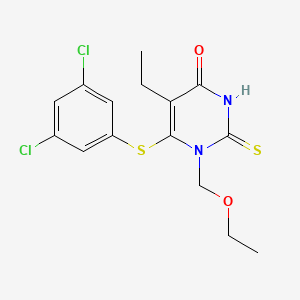
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
